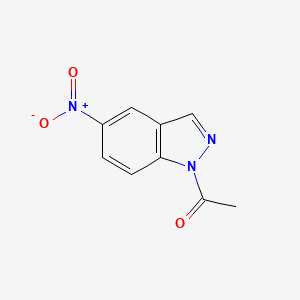

1-(5-Nitro-1H-indazol-1-yl)ethanone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-nitroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6(13)11-9-3-2-8(12(14)15)4-7(9)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCNYGFAYNMHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632073 | |

| Record name | 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13436-55-0 | |

| Record name | 1-(5-Nitro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 5 Nitro 1h Indazol 1 Yl Ethanone

Established Synthetic Routes to 1-(5-Nitro-1H-indazol-1-yl)ethanone

The most prominently documented method for the synthesis of this compound is the direct acylation of the corresponding indazole precursor. This approach is favored for its straightforward nature and reliable yields.

The primary route involves the N-acetylation of 5-Nitro-1H-indazole. This reaction selectively introduces an acetyl group at the N-1 position of the indazole ring, a common and thermodynamically favored outcome for N-acylation of indazoles. It is suggested that N-acylation may initially occur at the N-2 position, followed by isomerization to the more stable N-1 substituted product nih.gov.

The key starting material for this synthesis is 5-Nitro-1H-indazole. The acetylation is achieved using acetic anhydride (B1165640) as the acetylating agent, with acetic acid often used as a solvent and catalyst.

Table 1: Reactants for the Acetylation of 5-Nitro-1H-indazole

| Role | Compound Name | Molecular Formula |

| Starting Material | 5-Nitro-1H-indazole | C₇H₅N₃O₂ |

| Acetylating Agent | Acetic Anhydride | C₄H₆O₃ |

| Solvent/Catalyst | Acetic Acid | C₂H₄O₂ |

The reaction is typically carried out under reflux conditions. A mixture of 5-Nitro-1H-indazole, acetic acid, and acetic anhydride is heated to reflux for an extended period, commonly 24 hours, to ensure the completion of the reaction.

Table 2: Typical Reaction Parameters

| Parameter | Condition |

| Temperature | Reflux |

| Duration | 24 hours |

Post-reaction, the product is isolated and purified. The typical workup involves the removal of the solvent and excess reagents under vacuum. The resulting residue is then purified by recrystallization, commonly from ethanol, to yield the final product as colorless crystals.

The progress of the acetylation reaction is monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is employed to track the consumption of the starting material (5-Nitro-1H-indazole) and the formation of the product, this compound, signaling the completion of the reaction.

Acetylation of 5-Nitro-1H-indazole

Alternative and Advanced Synthetic Approaches

While the reflux method with acetic anhydride is well-established, modern synthetic chemistry offers several advanced methodologies for the N-acylation of heterocycles that could serve as alternative routes. These methods often provide advantages such as milder reaction conditions, higher selectivity, and improved efficiency. Although not yet specifically documented for the synthesis of this compound, these approaches are applicable to the N-acylation of the indazole core.

Potential advanced methods include:

Catalytic Acylation : The use of N-Heterocyclic Carbenes (NHCs) as catalysts for the N-1 acylation of indazoles represents a modern alternative researchgate.net.

One-Pot Direct Acylation : A system utilizing 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) has been developed for the direct N-1 acylation of indazoles with carboxylic acids under mild, one-pot conditions researchgate.net.

Electrochemical Synthesis : An electrochemical method provides a route for the selective N-1 acylation of indazoles. This technique involves the reduction of the indazole to its anion, which then reacts with an acid anhydride to selectively yield the N-1 acylated product organic-chemistry.orgorganic-chemistry.org.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. Microwave-assisted synthesis of N-heterocycles, including indazoles, can lead to significantly reduced reaction times and potentially higher yields compared to conventional heating methods jchr.orgnih.gov.

These advanced methodologies offer promising avenues for optimizing the synthesis of this compound and other N-acylated indazole derivatives.

One-Pot Synthesis Strategies

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of indazole derivatives, one-pot approaches have been successfully implemented. For instance, a highly efficient one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles researchgate.net. This method involves the initial formation of arylhydrazones from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines, followed by a copper-catalyzed intramolecular N-arylation to yield the final indazole product researchgate.net.

Another notable one-pot approach involves a domino process for the synthesis of 1-aryl-5-nitro-1H-indazoles. This method proceeds through the formation of an arylhydrazone followed by a deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure researchgate.netnih.gov. While this method has been successful for the synthesis of 1-aryl derivatives, its adaptation for the direct one-pot N-acetylation of 5-nitro-1H-indazole to form this compound would require further investigation. The principle, however, demonstrates the feasibility of sequential reactions in a single pot to construct the desired indazole framework.

Furthermore, a one-pot synthesis of 2,3-dihydro-1H-indazoles has been achieved through a copper(I)-mediated process, showcasing the versatility of one-pot strategies in generating diverse indazole-based scaffolds mdpi.com. The development of a specific one-pot synthesis for this compound remains a potential area for future research, building upon the successful strategies employed for related derivatives.

Microwave-Assisted Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods nih.govlew.ro. This technique has been widely applied in the synthesis of various heterocyclic compounds, including indazoles researchgate.nethbu.edu.cn. The synthesis of 1-aryl-1H-indazoles has been significantly improved by using microwave irradiation, which facilitates both the formation of the arylhydrazone intermediate and the subsequent copper-catalyzed cyclization researchgate.net.

While a specific microwave-assisted synthesis of this compound is not extensively documented, the general principles of microwave-assisted acetylation are well-established. For example, the acetylation of cellulose has been efficiently carried out using acetic anhydride under microwave heating with iodine as a catalyst mdpi.com. This suggests that the N-acetylation of 5-nitro-1H-indazole could be effectively promoted by microwave irradiation, potentially reducing reaction times and improving yields. A proposed microwave-assisted synthesis would involve the reaction of 5-nitro-1H-indazole with a suitable acetylating agent, such as acetic anhydride, in a high-boiling point solvent under controlled microwave irradiation.

The table below outlines a hypothetical comparison of conventional versus microwave-assisted acetylation of 5-nitro-1H-indazole, based on typical observations in related heterocyclic systems.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Temperature | Higher, bulk heating | Rapid, localized heating |

| Yield | Moderate to Good | Potentially higher |

| Side Reactions | More likely | Often reduced |

Catalytic Systems

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. In the context of indazole synthesis, various catalytic systems have been explored. N-Heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the N-1 acylation of indazoles researchgate.net. This method offers a direct route to N-acylated indazoles and could be a viable strategy for the synthesis of this compound. The catalytic cycle would likely involve the activation of the acetylating agent by the NHC, followed by nucleophilic attack by the indazole nitrogen.

Copper-based catalytic systems have also proven to be highly effective in the synthesis of indazole derivatives. Copper(I) has been used to mediate the one-pot synthesis of 2,3-dihydro-1H-indazoles, and copper-catalyzed intramolecular N-arylation is a key step in the synthesis of 1-aryl-1H-indazoles researchgate.netmdpi.com. These examples highlight the potential of copper catalysis in facilitating the formation of the indazole ring system.

The following table summarizes different catalytic systems that could be applied to the synthesis of this compound.

| Catalyst Type | Example | Potential Application |

| N-Heterocyclic Carbene (NHC) | Imidazolium salts | Direct N-acetylation of 5-nitro-1H-indazole |

| Copper Catalyst | Copper(I) Iodide | Potential role in cyclization or N-functionalization reactions |

| Palladium Catalyst | Pd(OAc)2 | Used in cross-coupling reactions to build indazole precursors |

Electrochemical Synthesis of Indazole Derivatives

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often avoiding the use of harsh reagents and providing high selectivity. The electrochemical synthesis of 1,2-fused benzimidazoles from o-nitroanilines has been demonstrated, proceeding through a tandem process of nitro reduction, C(sp³)–H amination, and condensation rsc.org. This approach highlights the potential of electrochemistry to both reduce the nitro group and facilitate cyclization in a single process.

While the direct electrochemical synthesis of this compound has not been specifically reported, the principles of electrochemical synthesis of nitrogen-containing heterocycles are well-established rsc.org. A plausible electrochemical route could involve the reductive cyclization of a suitable precursor, or the electrochemical modification of a pre-formed indazole ring. The precise conditions, such as the electrode material, solvent, and electrolyte, would need to be optimized to achieve the desired transformation.

Nitrosation of Indoles to Indazole-3-carboxaldehydes as Intermediates

An alternative, though more indirect, synthetic pathway to indazole derivatives involves the nitrosation of indoles. This reaction, typically carried out under non-acidic and non-metallic conditions, can lead to the formation of 3-nitroindoles nih.gov. While this method does not directly yield the target compound, it provides access to key indole intermediates that could potentially be converted to indazoles.

The synthesis of indoles themselves is a well-developed field, with numerous methods available for constructing the indole ring system from various precursors organic-chemistry.orgresearchgate.netmdpi.com. Once a substituted indole is obtained, further transformations would be necessary to convert it into the desired this compound. This multi-step approach is generally less efficient than more direct synthetic routes but can be useful for accessing specific substitution patterns.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is largely dictated by the presence of the nitro group and the acetyl group attached to the indazole ring system. The indazole ring itself can undergo various electrophilic substitution reactions, although the presence of the electron-withdrawing nitro group will influence the position and rate of these reactions chemicalbook.com.

The reaction of 5-nitro-1H-indazole with formaldehyde in aqueous hydrochloric acid has been studied, leading to the formation of (1H-indazol-1-yl)methanol derivatives nih.gov. This demonstrates the reactivity of the N1 position of the indazole ring towards electrophiles, which is the position occupied by the acetyl group in the target compound.

Reactions Involving the Nitro Group

The nitro group at the 5-position of the indazole ring is a key functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

Reduction to an Amino Group:

One of the most common reactions of the nitro group is its reduction to an amino group. This transformation is crucial for the synthesis of various biologically active molecules. Several methods can be employed for the reduction of aromatic nitro compounds, including catalytic hydrogenation and the use of chemical reducing agents researchgate.net.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as platinum (Pt) or palladium on carbon (Pd-C) in the presence of hydrogen gas. It is a clean and efficient method for nitro group reduction.

Chemical Reducing Agents: A variety of chemical reducing agents can also be used, including:

Stannous chloride (SnCl2) in hydrochloric acid (HCl): A classic method for the reduction of aromatic nitro groups.

Iron (Fe) in acetic acid (AcOH) or hydrochloric acid (HCl): Another widely used and cost-effective method.

Sodium dithionite (Na2S2O4): A milder reducing agent that can be used in aqueous solutions.

Hydrazine hydrate (N2H4·H2O) with a catalyst: Often used in combination with a catalyst like Pd-C.

Zinc (Zn) in acetic acid (AcOH): A useful alternative for certain substrates.

The resulting 1-(5-amino-1H-indazol-1-yl)ethanone can serve as a versatile intermediate for further derivatization, such as diazotization followed by Sandmeyer reactions to introduce a range of substituents at the 5-position.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the nitro group activates the indazole ring towards nucleophilic aromatic substitution (SNAr) wikipedia.orglibretexts.org. While the nitro group itself is not typically the leaving group in SNAr reactions on six-membered rings, its presence facilitates the displacement of a suitable leaving group (e.g., a halogen) at a position ortho or para to it. In the context of the indazole ring system, a leaving group at the 4- or 6-position would be activated by the 5-nitro group. This allows for the introduction of various nucleophiles, such as alkoxides, amines, and thiols, onto the indazole core.

In some cases, particularly in activated heterocyclic systems, the nitro group itself can be displaced by a nucleophile nih.gov. The feasibility of such a reaction for this compound would depend on the specific nucleophile and reaction conditions.

The following table summarizes the key reactions involving the nitro group of this compound.

| Reaction Type | Reagents and Conditions | Product |

| Reduction | H2, Pt/C or Pd/C | 1-(5-Amino-1H-indazol-1-yl)ethanone |

| SnCl2, HCl | 1-(5-Amino-1H-indazol-1-yl)ethanone | |

| Fe, AcOH or HCl | 1-(5-Amino-1H-indazol-1-yl)ethanone | |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., RO-, R2NH, RS-) with a leaving group at position 4 or 6 | 1-(5-Nitro-4-substituted-1H-indazol-1-yl)ethanone or 1-(5-Nitro-6-substituted-1H-indazol-1-yl)ethanone |

Reactions Involving the Acetyl Group

The acetyl group of this compound is a key site for various chemical transformations. The carbonyl functionality of the acetyl group allows for a range of reactions, including nucleophilic additions and condensations. For instance, it can react with hydrazines to form hydrazones, which can be further cyclized to generate more complex heterocyclic systems.

While specific documented reactions for the acetyl group of this compound are not extensively detailed in the provided search results, analogous reactions are well-established in organic chemistry. For example, the acetyl group can undergo reduction to an ethyl group using reagents like zinc amalgam and hydrochloric acid (Clemmensen reduction) or hydrazine and a strong base (Wolff-Kishner reduction).

Substitution Reactions

The indazole ring system, particularly when substituted with an electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 5-position activates the ring towards attack by nucleophiles. The electron-withdrawing nature of the nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Common nucleophiles that can participate in these reactions include amines, alkoxides, and thiolates. The position of substitution will be directed by the activating effect of the nitro group.

Oxidation and Reduction Reactions

The nitro group of this compound is the primary site for reduction reactions. A variety of reducing agents can be employed to convert the nitro group into an amino group, yielding 1-(5-amino-1H-indazol-1-yl)ethanone. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or chemical reduction with metals such as tin, iron, or zinc in acidic media.

The resulting aminoindazole derivative is a versatile intermediate for the synthesis of a wide range of other compounds, including diazonium salts which can then undergo various Sandmeyer-type reactions.

Oxidation reactions of this compound are less common. The indazole ring is generally stable to oxidation, but under harsh conditions, degradation of the ring can occur. The acetyl group is also relatively resistant to oxidation, although strong oxidizing agents could potentially cleave it from the indazole ring.

Regioselectivity in N-Acetylation of Nitroindazoles

The N-acetylation of nitroindazoles is a critical reaction for introducing an acetyl group onto one of the nitrogen atoms of the indazole ring. The regioselectivity of this reaction, meaning whether the acetyl group attaches to the N-1 or N-2 position, is influenced by several factors.

Formation of 1-Substituted vs. 2-Substituted Derivatives

In the N-acetylation of indazoles, the formation of the N-1 substituted isomer is generally favored thermodynamically. beilstein-journals.orgnih.gov The 1H-indazole tautomer is typically more stable than the 2H-tautomer. beilstein-journals.org While the N-2 isomer may form initially as the kinetic product, it can often isomerize to the more stable N-1 isomer under the reaction conditions or upon heating. nih.gov

Computational studies have indicated that for indazole itself, the 1-substituted isomer is significantly more stable than the 2-substituted isomer. nih.govacs.org This thermodynamic preference often dictates the final product distribution in acylation reactions.

| Factor | Influence on Regioselectivity | Predominant Isomer |

|---|---|---|

| Thermodynamic Control | Favors the more stable isomer. | N-1 |

| Kinetic Control | Favors the faster-forming isomer. | N-2 (often rearranges to N-1) |

| Reaction Conditions | Solvent, temperature, and base can influence the isomer ratio. | Varies |

Influence of Nitro Group Position on Reactivity

The position of the electron-withdrawing nitro group on the benzene (B151609) ring of the indazole nucleus significantly impacts the reactivity and the regioselectivity of N-acetylation. A nitro group, particularly at the 5- or 7-position, can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms.

The presence of a nitro group generally increases the acidity of the indazole N-H proton, facilitating its removal by a base. The electron-withdrawing nature of the nitro group also deactivates the entire aromatic system towards electrophilic attack, but it can influence the relative nucleophilicity of the N-1 and N-2 positions. For 5-nitroindazole (B105863), the N-1 position is generally the preferred site of acetylation, leading to the formation of this compound. iucr.org

The electronic effect of the nitro group can stabilize the negative charge that develops on the indazole ring during deprotonation, which is a key step in many N-alkylation and N-acylation reactions. This stabilization can affect the rate and outcome of the reaction.

Industrial Production Considerations for Indazole Derivatives

The industrial production of indazole derivatives involves careful consideration of several factors to ensure an efficient, safe, and cost-effective process. Key considerations include the choice of synthetic route, availability and cost of starting materials, reaction conditions, and purification methods.

For the synthesis of substituted indazoles, several general strategies are employed on an industrial scale. One common approach is the cyclization of appropriately substituted ortho-aminobenzaldehydes or ortho-aminoketones with a source of nitrogen, such as hydrazine or its derivatives.

Another important industrial consideration is process safety. Reactions involving energetic materials like nitro compounds or azides require strict safety protocols to prevent runaway reactions or explosions. The use of hazardous reagents and solvents also necessitates proper handling and waste disposal procedures.

Finally, the purification of the final product is a critical step in industrial production. The chosen method, such as crystallization, chromatography, or distillation, must be scalable and capable of providing the desired product in high purity.

| Consideration | Key Aspects |

|---|---|

| Synthetic Route | Efficiency, atom economy, number of steps, and scalability. |

| Starting Materials | Availability, cost, and stability. |

| Reaction Conditions | Temperature, pressure, catalysts, and solvents. Optimization for yield and purity. |

| Process Safety | Handling of hazardous materials, control of exotherms, and waste management. |

| Purification | Scalability, efficiency, and cost-effectiveness of the chosen method. |

Advanced Spectroscopic and Crystallographic Characterization of 1 5 Nitro 1h Indazol 1 Yl Ethanone

X-ray Crystallography and Crystal Structure Analysis

| Parameter | Value |

|---|---|

| Chemical formula | C₉H₇N₃O₃ |

| Formula weight | 205.18 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.4473 (3) |

| b (Å) | 8.8321 (4) |

| c (Å) | 13.4851 (6) |

| β (°) | 96.118 (2) |

| Volume (ų) | 882.20 (7) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.12 |

The crystal structure of this compound is stabilized by a combination of weak intermolecular forces, which collectively build the three-dimensional supramolecular architecture. These interactions include specific types of hydrogen bonds and π-stacking, which are crucial for the stability of the crystal lattice.

The crystal structure features weak intermolecular C—H⋯O hydrogen bonds. iucr.org Specifically, the hydrogen atom on the C3 carbon of the indazole ring acts as a hydrogen-bond donor to the carbonyl oxygen atom (O1) of an adjacent molecule. This interaction, designated as C3—H3⋯O1, links molecules into ribbons that extend along the a-axis direction and are parallel to the (010) plane. iucr.org The geometric parameters of this hydrogen bond are detailed in the table below.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| C3—H3⋯O1ⁱ | 0.95 | 2.49 | 3.364 (2) | 153 |

Symmetry code: (i) x+1, y, z.

In addition to hydrogen bonding, offset π-stacking interactions play a significant role in the crystal packing. iucr.orgiucr.org These interactions occur between the aromatic rings of adjacent molecules. The arrangement is characterized as an offset stacking between the six-membered ring of one molecule and the five-membered ring of a neighboring molecule. iucr.org The separation distance for this interaction is a relatively short 3.7361 (9) Å, indicating a notable attractive force that contributes to the cohesion of the crystal lattice. iucr.org Such parallel-displaced stacking is a common feature in the crystal engineering of aromatic compounds.

Analysis of the crystal structure of the this compound isomer does not indicate the presence of significant C—H⋯N hydrogen bonding. iucr.org While this type of interaction is observed in the crystal packing of other related nitroindazole isomers, such as 1-(6-Nitro-1H-indazol-1-yl)ethanone, it is not a defining feature of the supramolecular assembly for the 5-nitro derivative. researchgate.netiucr.org

Twinning Phenomena in Crystal Structures

In the case of 1-(6-Nitro-1H-indazol-1-yl)ethanone, analysis showed the crystal belongs to the monoclinic system and was twinned by a 180° rotation about the b-axis. researchgate.net The raw crystallographic data required processing with specialized software that could account for the multi-component nature of the crystal to achieve a stable and accurate structural refinement. researchgate.net This indicates that for nitro-substituted acetyl indazoles, twinning is a notable possibility that must be considered during single-crystal X-ray diffraction analysis to correctly resolve the molecular and crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of chemical compounds. researchgate.net For this compound, both ¹H NMR and ¹³C NMR provide diagnostic information regarding its proton and carbon framework, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the indazole ring and the methyl protons of the acetyl group. The aromatic protons would typically appear in the downfield region of the spectrum, with their chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the nitro and acetyl groups. The three protons on the bicyclic indazole ring will show characteristic splitting patterns based on their connectivity. The methyl protons of the ethanone group are expected to appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, revealing the number and electronic environment of the carbon atoms. researchgate.net Key signals would include a resonance for the carbonyl carbon of the acetyl group in the far downfield region, multiple signals in the aromatic region for the carbons of the indazole ring, and a signal in the upfield region for the methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the position of the nitro substituent. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Aromatic-H | ~8.0 - 9.0 | Multiplets/Doublets |

| -CH₃ | ~2.5 - 3.0 | Singlet |

| ¹³C NMR | ||

| C=O (Ketone) | ~168 - 172 | |

| Aromatic-C | ~110 - 150 |

Note: Predicted values are based on general principles and data from analogous structures.

Solid-state NMR, particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), is a powerful method for studying the structure of compounds in their solid, crystalline form. This technique is especially useful for characterizing derivatives and understanding intermolecular interactions in the crystal lattice. nih.gov

Studies on the (1H-indazol-1-yl)methanol derivatives, including the 5-nitro substituted analogue, have demonstrated the utility of CPMAS NMR. acs.orgnih.gov In the CPMAS spectra of the (5-nitro-1H-indazol-1-yl)methanol derivative, splitting of some carbon signals was observed. acs.org This splitting indicates the presence of crystallographically non-equivalent molecules in the asymmetric unit of the crystal, a detail that complements findings from single-crystal X-ray diffraction. Such data provides a more complete picture of the compound's solid-state conformation and packing. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, thereby confirming the molecular weight and providing structural information through fragmentation patterns. The molecular formula of this compound is C₉H₇N₃O₃, corresponding to a molecular weight of approximately 205.17 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 205. Aromatic ketones typically undergo characteristic fragmentation pathways. miamioh.edu A primary and often prominent fragmentation for this compound would be the α-cleavage, leading to the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion at m/z 190. miamioh.edu Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment would yield an ion at m/z 162. Another significant fragmentation pathway involves the loss of the entire acetyl group as a radical (•COCH₃, 43 Da), resulting in a fragment at m/z 162, corresponding to the 5-nitro-1H-indazolyl cation. Further fragmentation may involve the nitro group, with potential losses of NO (30 Da) or NO₂ (46 Da).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 205 | [C₉H₇N₃O₃]⁺ | Molecular Ion (M⁺) |

| 190 | [M - CH₃]⁺ | Loss of a methyl radical |

| 162 | [M - COCH₃]⁺ or [M - CH₃ - CO]⁺ | Loss of an acetyl radical or subsequent loss of CO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. uobasrah.edu.iq The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) stretching vibration of the ketone group. The nitro group (NO₂) will be identified by two strong stretching vibrations, one symmetric and one asymmetric. The aromatic indazole ring will produce characteristic C=C and C=N stretching bands, as well as C-H stretching and bending vibrations.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1690 - 1720 |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1570 |

| NO₂ (Nitro) | Symmetric Stretch | 1340 - 1390 |

| C=C / C=N (Aromatic Ring) | Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

Computational Chemistry and Drug Design Applications

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as 1-(5-Nitro-1H-indazol-1-yl)ethanone, and a macromolecular target, typically a protein. researchgate.net These methods provide insights into the binding mode and affinity of the ligand, which are crucial for its potential biological activity. For heterocyclic compounds like indazole derivatives, these in silico approaches are fundamental in the early stages of drug discovery. mdpi.com

Prediction of Biological Activities

Computational tools are widely employed to forecast the potential therapeutic applications of novel chemical entities. By comparing the structure of this compound with databases of known active compounds and through target-based virtual screening, its likely biological activities can be hypothesized. For the broader class of indazole derivatives, computational studies have successfully predicted potential as anticancer, antileishmanial, and anti-inflammatory agents. nih.govtandfonline.comscispace.com The presence of the nitro group, a common feature in various bioactive molecules, suggests that its biological activity could be linked to mechanisms involving nitroreductases, which is a point of investigation in studies of other 5-nitroindazole (B105863) compounds. mdpi.com Machine learning and other predictive models can integrate experimental data to forecast the bioactivity of new molecules, accelerating the identification of promising drug candidates. technologynetworks.comnih.gov

Identification of Pharmacophoric Features

A pharmacophore is an abstract representation of the essential molecular features responsible for a molecule's biological activity. ugm.ac.id Identifying the pharmacophoric features of this compound is key to understanding its potential interactions with a biological target. For indazole-based inhibitors, common pharmacophoric features include hydrogen bond donors and acceptors, aromatic rings for π-π stacking, and hydrophobic centers. nih.govugm.ac.idtandfonline.com The indazole ring itself can act as a hydrogen bond donor, while the nitro and acetyl groups on this compound provide key hydrogen bond acceptor sites. These features can be mapped into a 3D model used for virtual screening to find other compounds with similar interaction potential. ugm.ac.id

| Pharmacophoric Feature | Potential Structural Moiety in this compound | Potential Role in Target Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Oxygen atoms of the nitro group (NO₂) | Forms hydrogen bonds with amino acid residues like Arginine or Lysine. |

| Hydrogen Bond Acceptor | Oxygen atom of the acetyl group (C=O) | Interacts with hydrogen bond donor groups on the protein target. |

| Hydrogen Bond Donor | N-H of the pyrazole (B372694) ring (if tautomer permits) or C-H groups | Can donate a hydrogen bond to an acceptor site on the receptor. |

| Aromatic Ring | Fused benzene (B151609) and pyrazole rings of the indazole core | Participates in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |

| Hydrophobic Feature | Indazole ring system, methyl group | Engages in hydrophobic interactions within the binding pocket. |

Ligand-Protein Interaction Analysis

Molecular docking simulations are performed to visualize and analyze the specific interactions between a ligand and the amino acid residues within a protein's binding site. uni-leipzig.de For this compound, docking studies would predict its binding orientation and affinity. Studies on related nitroindazole and indazole derivatives binding to various enzymes, such as nitric oxide synthase, trypanothione reductase, and protein kinases, have revealed key interaction patterns. tandfonline.comnih.gov These typically involve a network of hydrogen bonds, hydrophobic interactions, and sometimes electrostatic interactions that stabilize the ligand-protein complex. For example, the nitro group is often observed forming hydrogen bonds with positively charged or polar residues, while the indazole ring engages in hydrophobic and stacking interactions. tandfonline.comresearchgate.net

| Interaction Type | Example Interacting Amino Acid Residues | Potential Involving Moiety of this compound |

|---|---|---|

| Hydrogen Bonding | Arg, Lys, His, Ser, Thr, Gln, Asn | Nitro group (NO₂), Acetyl carbonyl (C=O) |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Met | Indazole ring, Methyl group (CH₃) |

| π-π Stacking | Phe, Tyr, Trp, His | Indazole aromatic system |

| Electrostatic (Charge/Dipole) | Asp, Glu, Arg, Lys | Polar nitro and acetyl groups |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach is particularly valuable for classes of compounds like nitroaromatics, where QSAR models have been extensively used to predict toxicity and other biological effects based on molecular descriptors. nih.govnih.govmdpi.com

Development of Predictive Models

The development of a predictive QSAR model for a class of compounds including this compound involves calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules. mdpi.com These descriptors can be electronic (e.g., energy of the lowest unoccupied molecular orbital, E_LUMO), hydrophobic (e.g., LogP), steric, or topological. mdpi.com For nitroaromatic compounds, descriptors such as hydrophobicity and E_LUMO have been found to be significant indicators of mutagenicity and toxicity. mdpi.com Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a mathematical model that correlates these descriptors with observed biological activity. mdpi.comresearchgate.net Such models, once validated, can be used to predict the activity of new, unsynthesized compounds. researchgate.net

| Descriptor Class | Specific Descriptor | Relevance to this compound |

|---|---|---|

| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Often correlated with the ability of nitroaromatics to accept electrons, a key step in their metabolic activation and toxicity mechanism. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences the compound's ability to cross cell membranes and reach its target site. |

| Steric/Topological | Molecular Volume / Surface Area | Relates to the size and shape of the molecule, affecting its fit within a receptor's binding pocket. |

| Constitutional | Molecular Weight | A fundamental property influencing various pharmacokinetic parameters. |

| Electronic | Dipole Moment | Quantifies the polarity of the molecule, which is important for electrostatic interactions with the target. |

Optimization of Potency

One of the primary applications of QSAR and molecular modeling is the optimization of a lead compound to enhance its potency and selectivity. nih.gov The insights gained from docking studies and QSAR models provide a rational basis for structural modifications. For example, if a QSAR model indicates that higher hydrophobicity increases activity, modifications can be made to the this compound structure to increase its LogP value. Similarly, if docking analysis reveals an unoccupied hydrophobic pocket near the acetyl group, extending this part of the molecule could lead to stronger binding and improved potency. This structure-guided approach, which has been successfully applied to optimize various indazole-based inhibitors, minimizes random synthesis and testing, making the drug discovery process more efficient. nih.govnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of the physical movements of atoms and molecules over time. While specific MD studies on this compound are not extensively documented, the methodology is widely applied to similar nitro-aromatic and heterocyclic compounds, particularly in the field of energetic materials. psu.edunih.govaip.org

Reactive force fields, such as ReaxFF, are particularly suited for simulating the chemical reactions and decomposition pathways of energetic compounds. scielo.brresearchgate.net These simulations can provide atomistic-level insights into thermal decomposition mechanisms, identifying initial reaction steps, intermediate species, and final products. psu.eduaip.org For a molecule like this compound, ReaxFF-MD could be employed to predict its thermal stability and decomposition pathways, which is crucial for understanding its chemical reactivity and potential applications. The simulations typically involve modeling the molecule under various conditions, such as shock loading or high temperatures, to observe bond-breaking and bond-forming events. researchgate.net

In a drug design context, MD simulations are used to explore the conformational landscape of a ligand and to study its interaction with a biological target, such as a protein receptor. nih.gov Simulations can reveal how a molecule like this compound might bind within a protein's active site, the stability of the resulting complex, and the role of surrounding water molecules. acs.org This information is invaluable for predicting binding affinity and guiding the design of derivatives with improved efficacy.

Theoretical Calculations (e.g., GIAO at B3LYP/6-311++G(d,p) level)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for predicting the electronic structure and properties of molecules. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used and reliable level of theory for these calculations. nih.govacs.org A key application is the calculation of Nuclear Magnetic Resonance (NMR) parameters using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net

These theoretical calculations provide absolute shieldings for atomic nuclei, which can then be converted into chemical shifts (δ, in ppm) that are directly comparable to experimental NMR data. nih.govacs.org This approach is powerful for structure elucidation and for understanding how substituents, such as the nitro group, influence the electronic environment of the indazole core.

| Atom | Calculated Chemical Shift (δ ppm) |

| H3 | 8.35 |

| H4 | 8.87 |

| H6 | 7.91 |

| H7 | 7.93 |

| C3 | 135.5 |

| C3a | 123.6 |

| C4 | 120.9 |

| C5 | 142.2 |

| C6 | 118.6 |

| C7 | 111.4 |

| C7a | 140.2 |

Table 1: Representative GIAO/B3LYP/6-311++G(d,p) calculated ¹H and ¹³C NMR chemical shifts for the 5-nitro-1H-indazole moiety, based on data for related compounds. These values illustrate the typical shifts predicted by theoretical calculations. nih.gov

A primary use of theoretical calculations is the validation and interpretation of experimental results. nih.gov By comparing calculated NMR chemical shifts with those obtained from laboratory experiments, researchers can confirm the structure of a synthesized compound. acs.org For instance, in the study of reactions involving nitro-indazoles, GIAO calculations at the B3LYP/6-311++G(d,p) level have provided a "sound basis for the experimental observations," helping to unambiguously assign the signals in complex ¹H, ¹³C, and ¹⁵N NMR spectra. nih.govacs.org This synergy between theoretical prediction and experimental data is crucial for confirming reaction outcomes and characterizing new chemical entities. acs.org

Furthermore, DFT calculations can predict the relative stability of different isomers and tautomers. For N-substituted indazoles, calculations can determine whether the substituent is more stable on the N1 or N2 position. For example, calculations have shown that for many indazole derivatives, the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer. nih.govacs.org

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the orientation of the N-acetyl group relative to the indazole ring.

While a crystal structure for the 5-nitro isomer is not publicly available, the structure of the closely related isomer, 1-(6-Nitro-1H-indazol-1-yl)ethanone, provides direct insight. researchgate.net X-ray crystallography of this compound reveals that the indazole moiety itself is essentially planar. The acetyl substituent, however, is slightly twisted out of this plane. researchgate.net This twist is defined by a torsion angle.

| Parameter | Value | Description |

| N2-N1-C(acetyl)-O(acetyl) Torsion Angle | 5.3 (1)° | The angle describing the twist of the acetyl group relative to the N1-N2 bond of the indazole ring. |

Table 2: Key torsion angle for the analogous compound 1-(6-Nitro-1H-indazol-1-yl)ethanone, as determined by X-ray crystallography. This small deviation from planarity is a critical conformational detail. researchgate.net

This slight out-of-plane twist is a common feature in N-acylated heterocycles and can influence both crystal packing and interactions with biological targets. Theoretical calculations can be used to map the potential energy surface as a function of this torsion angle to identify the most stable conformation and the energy barriers to rotation. nih.gov

Virtual Screening and Library Design of Indazole-Based Compounds

The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. nih.gov This makes it an excellent starting point for the design of compound libraries and for virtual screening campaigns aimed at discovering new drugs. biotech-asia.orgbenthamdirect.com

Virtual screening involves the computational screening of large libraries of chemical structures to identify those most likely to bind to a drug target, typically a protein kinase or receptor. biotech-asia.orgnih.gov Structure-based virtual screening uses the three-dimensional structure of the target protein to dock candidate molecules into the binding site and score their potential interactions. biotech-asia.org The indazole core is frequently used in these campaigns. For example, indazole derivatives have been successfully identified as potent inhibitors of targets like VEGFR-2, a key protein in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. biotech-asia.orgbenthamdirect.com

Furthermore, the indazole moiety is a key component in the design of focused chemical libraries. These are collections of compounds designed to interact with a specific biological target or family of targets, such as protein kinases. researchgate.netnih.gov By systematically modifying the substituents on the indazole ring (for example, at positions 3, 5, and 6), chemists can create a library of diverse compounds. This library can then be screened to identify molecules with optimal activity and properties. The discovery of novel indazole-based inhibitors for targets like the NLRP3 inflammasome has been successfully enabled by screening large DNA-encoded libraries (DEL). prnewswire.com This highlights the power of combining a privileged scaffold like indazole with modern screening technologies to accelerate drug discovery. nih.govwjgnet.com

Future Directions and Therapeutic Potential of 1 5 Nitro 1h Indazol 1 Yl Ethanone and Analogs

Exploration of Novel Biological Targets

The therapeutic versatility of indazole derivatives stems from their ability to interact with a diverse range of biological targets. nih.govnih.gov Research into 1-(5-Nitro-1H-indazol-1-yl)ethanone and its analogs is focused on expanding this target landscape. The indazole nucleus is recognized as a "privileged scaffold," and its derivatives have been successfully developed as inhibitors for a multitude of enzymes and receptors. researchgate.net

Key biological targets for indazole-based compounds include:

Protein Kinases: A primary focus of indazole drug discovery has been the inhibition of protein kinases, which are crucial in cellular signaling and are often dysregulated in cancer. nih.gov Targets include VEGFR, FGFR, EGFR, c-Met, CDK2, and Aurora kinases. nih.govnih.gov For instance, Pazopanib and Axitinib are multi-kinase inhibitors with an indazole core used in cancer therapy. pnrjournal.commdpi.com

Other Enzymes: Beyond kinases, indazole derivatives have shown inhibitory activity against other important enzyme classes. These include indoleamine-2,3-dioxygenase1 (IDO1), poly (ADP-ribose) polymerase (PARP), monoamine oxidases (MAOs), and carbonic anhydrases (CAs). nih.govnih.govnih.gov Niraparib, a PARP inhibitor, is a notable example of an FDA-approved indazole-based drug. mdpi.com

Inflammatory Pathway Proteins: The anti-inflammatory properties of some indazoles are linked to the inhibition of targets like cyclooxygenase-2 (COX-2). nih.gov More recently, indazole compounds have been identified as potent inhibitors of NLRP3, a protein involved in inflammatory responses. investing.com

Protozoal Targets: 5-nitroindazole (B105863) derivatives, in particular, have been investigated for their activity against protozoan parasites like Trypanosoma cruzi and Leishmania. mdpi.comgoogle.comnih.gov The mechanism is often linked to the activation of the nitro group by parasitic nitroreductases (NTRs), leading to oxidative stress. mdpi.com

The exploration of novel targets continues, with recent studies identifying indazole derivatives as inhibitors of the Hippo-YAP/TAZ pathway transcriptional co-activators (TEADs), presenting new opportunities for cancer treatment. acs.org Molecular docking studies further suggest a strong affinity for targets like MAPK1, indicating potential for development as anticancer agents. mdpi.com

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | VEGFR, FGFR, EGFR, c-Met, ALK, ROS1, TRKs, LRRK2 | Cancer, Neurodegenerative Diseases |

| Other Enzymes | PARP1/PARP2, IDO1, Monoamine Oxidases, Carbonic Anhydrase | Cancer, Neurodegenerative Diseases |

| Inflammatory Proteins | COX-2, NLRP3 | Inflammation, Metabolic Disorders |

| Protozoal Enzymes | Nitroreductases (NTRs) | Chagas Disease, Leishmaniasis |

| Transcriptional Regulators | TEADs | Cancer |

Development of New Therapeutic Agents

Building on the knowledge of diverse biological targets, significant efforts are underway to design and synthesize novel indazole-based therapeutic agents with improved efficacy and selectivity. nih.govdntb.gov.ua Structural modifications to the indazole core are crucial for optimizing potency and pharmacokinetic properties. nih.gov The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment for interacting with tyrosine kinases. mdpi.com

The development of new agents spans several therapeutic areas:

Anticancer Agents: This remains the most explored area for indazole derivatives. nih.govdntb.gov.ua Research focuses on creating potent inhibitors for various cancer types, including lung, breast, colon, and prostate cancers. nih.govrsc.org For instance, a series of 1H-indazole-3-amine derivatives was evaluated for cytotoxic potential against several cancer cell lines, with one compound showing a promising inhibitory effect against chronic myeloid leukemia (K562) cells. mdpi.com

Antimicrobial and Antiparasitic Agents: Nitroindazole derivatives are a key focus for developing treatments for infectious diseases. mdpi.comnih.gov The nitro group is critical for the activity of these compounds against protozoa like Trypanosoma cruzi and various bacteria. mdpi.comgoogle.com

Anti-inflammatory Drugs: The discovery of indazole-based NLRP3 inhibitors highlights the potential for developing new treatments for inflammatory, metabolic, and cardiovascular diseases. investing.com

Neuroprotective Agents: Indazole analogs have shown potential in treating neurodegenerative diseases. The LRRK2 antagonist MLi-2 demonstrated efficacy in preclinical models, and indazole-5-carboxamides have shown a strong affinity for monoamine oxidases, suggesting therapeutic options for Parkinson's disease. nih.gov

Drug Repurposing and New Indications

The broad spectrum of biological activities associated with the indazole scaffold makes it an attractive candidate for drug repurposing. nih.gov Marketed indazole-containing drugs, initially approved for a specific indication, could potentially be effective for other diseases. This strategy can accelerate the drug development process by leveraging existing safety and pharmacokinetic data.

For example, kinase inhibitors developed for oncology could be explored for their potential in treating inflammatory or fibrotic diseases where specific kinases play a pathological role. The diverse activities of indazole derivatives, including anti-inflammatory, antimicrobial, and neuroprotective properties, provide a strong rationale for investigating existing compounds in new therapeutic contexts. nih.govnih.gov

Combination Therapies

To enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity, indazole-based agents are being explored in combination with other therapies. In oncology, this is a particularly important strategy. For instance, combining a targeted indazole-based kinase inhibitor with traditional chemotherapy or another targeted agent could lead to synergistic effects and improved patient outcomes.

Preclinical studies have shown that the indazole-based NLRP3 inhibitor BGE-102 demonstrated weight loss benefits both as a standalone agent and in combination with GLP-1 receptor agonists, suggesting a potential combination therapy for metabolic disorders. investing.com Furthermore, the cytoprotective properties of some indazole derivatives against oxidative stress could make them suitable for use alongside therapies that induce reactive oxygen species (ROS), potentially mitigating side effects on healthy cells like red blood cells. mdpi.com

Advanced Drug Delivery Systems

While the intrinsic properties of indazole derivatives are critical, their therapeutic success can be significantly enhanced through advanced drug delivery systems. These systems aim to improve the solubility, stability, and bioavailability of the compounds, as well as to enable targeted delivery to the site of action, thereby increasing efficacy and reducing off-target effects.

Although specific research on advanced drug delivery systems for this compound is nascent, the principles applied to other heterocyclic compounds are relevant. Potential strategies include encapsulation in nanoparticles, liposomes, or polymer-drug conjugates. Such formulations could improve the pharmacokinetic profile of indazole-based drugs, allowing for sustained release and targeted accumulation in tumor tissues or infected cells. Making structural modifications to active indazole derivatives is a key strategy to obtain more potent anti-cancer agents. nih.gov

Clinical Translation and Development Pipeline

The therapeutic potential of the indazole scaffold is validated by the number of derivatives that have successfully navigated the clinical development pipeline and reached the market. nih.gov At least 43 indazole-based therapeutics are either in clinical trials or have been approved for clinical use. researchgate.netmdpi.com

This pipeline demonstrates the successful translation of preclinical research into effective medicines. The journey of these drugs from laboratory to clinic provides valuable insights for the development of new analogs like this compound. A recent example of a compound entering the pipeline is BGE-102, a brain-penetrant indazole NLRP3 inhibitor, which began Phase 1 clinical trials for metabolic and inflammatory diseases. investing.com

| Compound Name | Mechanism of Action | Status/Indication |

| Axitinib | Tyrosine Kinase Inhibitor (VEGFR) | Approved for Renal Cell Carcinoma rsc.orgmdpi.com |

| Pazopanib | Multi-kinase Inhibitor | Approved for Renal Cell Carcinoma nih.govmdpi.com |

| Niraparib | PARP1/PARP2 Inhibitor | Approved for Ovarian, Breast, Prostate Cancer nih.govmdpi.com |

| Entrectinib | ALK, ROS1, TRK Inhibitor | Approved for ROS-1 positive NSCLC researchgate.netmdpi.com |

| Granisetron | 5-HT3 Receptor Antagonist | Approved as an Antiemetic nih.govmdpi.com |

| BGE-102 | NLRP3 Inhibitor | Phase 1 Clinical Trial investing.com |

Addressing Challenges in Indazole Drug Discovery

Despite the successes, several challenges remain in the discovery and development of indazole-based drugs. A primary chemical challenge is the regioselective synthesis of N-1 versus N-2 substituted indazoles, as the position of the substituent can significantly impact biological activity. pnrjournal.com Developing efficient and scalable synthetic methods that provide control over this regioselectivity is an ongoing area of research. nih.gov

From a biological perspective, achieving high selectivity for the intended target over other related proteins (e.g., different kinases) is crucial to minimize off-target effects and associated toxicities. nih.gov Structure-based drug design and computational modeling are key tools being used to design more selective inhibitors. nih.gov Furthermore, as with many targeted therapies, the development of drug resistance, particularly in cancer, is a significant hurdle that necessitates the development of next-generation inhibitors and rational combination therapies. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(5-Nitro-1H-indazol-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves nucleophilic substitution between 5-nitro-1H-indazole and chloroethanone. A typical protocol adapted from analogous ethanone derivatives includes:

- Refluxing 5-nitro-1H-indazole (1.0 eq) and chloroethanone (1.2 eq) in dioxane with anhydrous K₂CO₃ (1.5 eq) for 16 hours .

- Quenching the reaction in ice, filtering the precipitate, and recrystallizing from ethanol (yield: ~65–75%) .

Optimization Strategies: - Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance reactivity.

- Catalysis: Adding tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst improves yield by 10–15% .

- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7, Rf = 0.4).

- Purification: Use column chromatography (SiO₂, gradient elution) or preparative HPLC (C18 column, methanol/water) for purity >98% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer: Key Techniques and Data:

Q. What stability considerations are essential for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent nitro group degradation .

- Light Sensitivity: Avoid prolonged UV exposure; use low-actinic glassware during experiments .

- Thermal Stability: Decomposition occurs above 150°C; DSC/TGA analysis is recommended to establish safe handling temperatures .

- Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) and reducing agents (e.g., NaBH₄) to prevent hazardous reactions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination of this compound?

Methodological Answer:

- Software Tools: Use SHELXL for refinement, leveraging its robust handling of twinning (TWIN/BASF commands) and disorder modeling (PART/SUMP restraints) .

- Data Collection: Collect high-resolution (<1.0 Å) data at 100 K to minimize thermal motion artifacts .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence <5% .

- Case Example: For nitro group disorder, split occupancy refinement (PART 0.7/0.3) with isotropic displacement parameters (ISOR) ensures model accuracy .

Q. What mechanistic insights guide the optimization of reaction yields for nitro-substituted indazole derivatives?

Methodological Answer:

- Nitro Group Positioning: The para-nitro group in indazole enhances electrophilicity at the 1-position, favoring nucleophilic attack by chloroethanone (kinetic studies via LC-MS) .

- Catalytic Effects: Pd/C (5% wt) in hydrogenation reduces nitro to amine intermediates, but selective protection (e.g., Boc for -NH) prevents side reactions .

- Solvent Screening: Use a DoE (Design of Experiments) approach to test solvent polarity (e.g., ε: dioxane = 2.2 vs. DMF = 37) and correlate with yield .

Data Table:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Dioxane | 2.2 | 68 |

| DMF | 37 | 82 |

| THF | 7.6 | 74 |

Q. How can computational methods elucidate the electronic effects of the nitro group in this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level to map electrostatic potential (ESP) surfaces, highlighting electron-deficient regions near the nitro group .

- NBO Analysis: Quantify charge transfer from indazole π-system to nitro group (ΔE ~15–20 kcal/mol), explaining enhanced electrophilicity .

- TD-DFT for UV: Simulate UV-Vis spectra (λmax ~320 nm) to correlate with experimental data and assess solvatochromic effects .

Validation: Compare HOMO-LUMO gaps (ΔE ~4.5 eV) with cyclic voltammetry data to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.